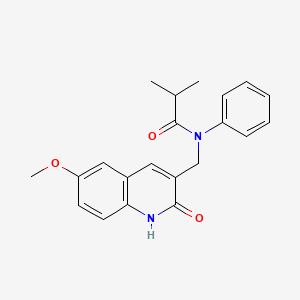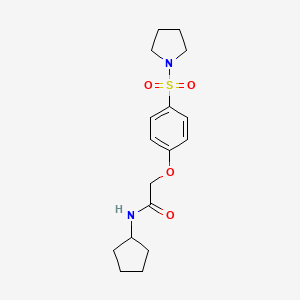
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CCG-63802, is a novel small molecule that has shown promising results in various scientific research studies. This compound was first synthesized in 2007 by researchers at the University of Michigan, and since then, it has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes by phosphorylating a wide range of target proteins. N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the ATP-binding site of CK2, thereby preventing the phosphorylation of its target proteins. This inhibition of CK2 activity has been shown to have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide are primarily related to its inhibition of CK2 activity. CK2 has been shown to play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to result in decreased cell proliferation and increased apoptosis in various cancer cell lines. Additionally, N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for CK2. Unlike other protein kinase inhibitors that may also inhibit other protein kinases, N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to be highly specific for CK2. This specificity makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to achieve high concentrations of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in cell culture experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of focus could be the development of more potent and selective CK2 inhibitors based on the structure of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another potential area of focus could be the use of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to investigate the potential role of CK2 in various cellular processes and to identify new targets for CK2 inhibitors.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a multi-step process that begins with the reaction of 4-bromoanisole with cyclopentylmagnesium bromide to form 4-cyclopentylmethoxyanisole. This intermediate is then reacted with 4-pyrrolidin-1-ylsulfonyl chloride to form the final product, N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The overall yield of this synthesis method is approximately 30%, and the purity of the final product is typically greater than 98%.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been its use as a tool compound for studying the role of the protein kinase CK2 in various cellular processes. CK2 is a ubiquitous and highly conserved protein kinase that plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. N-cyclopentyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of this protein kinase in various cellular processes.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-14-5-1-2-6-14)13-23-15-7-9-16(10-8-15)24(21,22)19-11-3-4-12-19/h7-10,14H,1-6,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOTJAHNSWLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

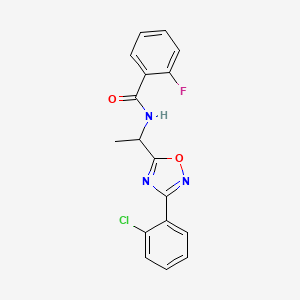


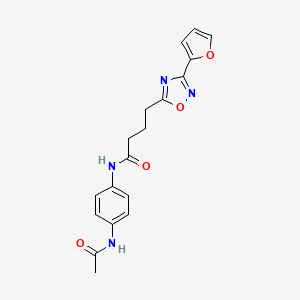
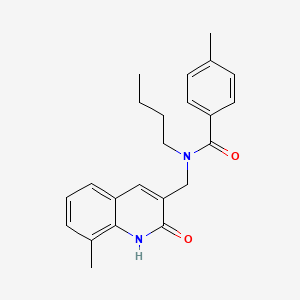
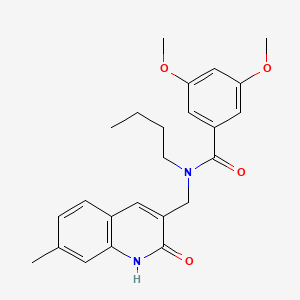


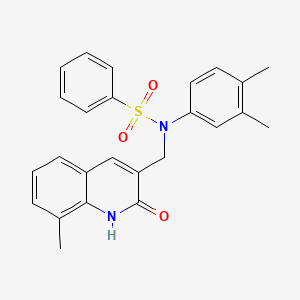

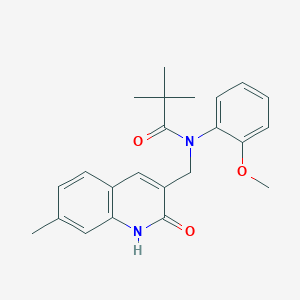

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
